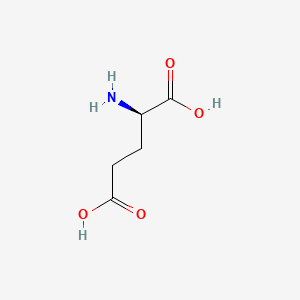

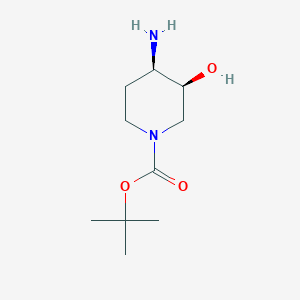

cis-4-Amino-1-boc-3-hydroxypiperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of cis-4-Amino-1-boc-3-hydroxypiperidine involves multiple steps, including the chelation-controlled addition of homoallyl Grignard reagents and zinc borohydride-mediated reductions. These processes have been utilized in the stereoselective formation of syn- and anti-amino alcohol adducts, leading to the efficient synthesis of cis- and trans-3-hydroxypipecolic acids from D-serine, highlighting the versatility and efficiency of these synthetic routes for producing enantiopure compounds (Liang & Datta, 2005).

Molecular Structure Analysis The molecular structure of cis-4-Amino-1-boc-3-hydroxypiperidine derivatives has been elucidated through X-ray crystallographic analysis, revealing a diaxial conformation in 2,3-disubstituted N-Boc-piperidinyl structures. This structural insight is crucial for understanding the chemical behavior and reactivity of these compounds (Chiou, Lin, & Liang, 2010).

Chemical Reactions and Properties Chemical reactions involving cis-4-Amino-1-boc-3-hydroxypiperidine often leverage its amine and hydroxyl functional groups. For example, its synthesis from 3-hydroxypyridine via hydrogenation, chiral resolution, and subsequent reaction with di-tert-butyl dicarbonate showcases its functional group interconversions and highlights its potential as a versatile synthetic intermediate (Wang Junming, 2013).

Wissenschaftliche Forschungsanwendungen

Chemistry and Pharmacology of Stereoisomers : Research on ohmefentanyl, a compound within the 4-anilidopiperidine class, emphasizes the significance of stereochemistry in biological activity. This highlights the potential research interest in cis-4-Amino-1-boc-3-hydroxypiperidine for its stereochemical properties and their implications in pharmacology (Brine et al., 1997).

Enzymatic and Biomimetic Studies : The study of copper-containing monooxygenases and their biomimetic models, including reactions with various substrates, provides insights into enzyme-catalyzed hydroxylation processes. This research could inform the functionalization and application of cis-4-Amino-1-boc-3-hydroxypiperidine in biomimetic and enzymatic studies, potentially contributing to the development of new pharmacophores (Blain et al., 2002).

Metathesis Reactions in Synthesis : The application of metathesis reactions for synthesizing and transforming functionalized β-Amino acid derivatives underscores the importance of such chemical reactions in drug research and development. Given the structural relevance, cis-4-Amino-1-boc-3-hydroxypiperidine could serve as a key intermediate or target molecule in the synthesis of cyclic β-amino acids or their derivatives, reflecting its potential role in medicinal chemistry (Kiss et al., 2018).

Amino Acids in Plant Studies : Research identifying unique amino acids and amines in plants, such as sandal (Santalum album L), which contains cis-4-hydroxy-l-proline, points to the potential for studying cis-4-Amino-1-boc-3-hydroxypiperidine in similar contexts. Its role in biosynthesis, enzymatic reactions, and metabolic pathways in plants could be a subject of interest for botanical and agricultural sciences (Kuttan et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (3S,4R)-4-amino-3-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREUZCYJWPQPJX-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-4-Amino-1-boc-3-hydroxypiperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.